molecular formula C3H10ClN B591274 n-Propyl-2,2,3,3,3-d5-amine Hydrochloride CAS No. 1398065-66-1

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

Cat. No.: B591274
CAS No.: 1398065-66-1
M. Wt: 100.601
InChI Key: PYNUOAIJIQGACY-LUIAAVAXSA-N
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Description

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is a stable isotope-labeled compound, specifically deuterated at the 2, 2, 3, 3, and 3 positions of the propylamine molecule. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various biochemical and pharmacological studies. The molecular formula of this compound is C3H5D5ClN, and it has a molecular weight of 100.6 .

Mechanism of Action

Biochemical Pathways

The inhibition of PDE4 leads to an increase in cAMP levels, which can have various downstream effects depending on the specific cell type. For instance, in immune cells, increased cAMP levels can suppress inflammatory responses . The inhibition of DNA topoisomerase I, on the other hand, can lead to DNA damage and apoptosis, particularly in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride typically involves the deuteration of propylamine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is then purified through various techniques, such as distillation and crystallization, to obtain the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted amines .

Scientific Research Applications

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine Hydrochloride-d5
  • Propylamine Hydrochloride-d5
  • 1-Aminopropane Hydrochloride-d5

Uniqueness

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in tracing studies. The presence of deuterium atoms at specific positions allows for more precise tracking and analysis compared to non-deuterated analogs. This makes it particularly valuable in studies requiring high sensitivity and specificity .

Properties

CAS No.

1398065-66-1

Molecular Formula

C3H10ClN

Molecular Weight

100.601

IUPAC Name

2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2;

InChI Key

PYNUOAIJIQGACY-LUIAAVAXSA-N

SMILES

CCCN.Cl

Synonyms

1-Propanamine Hydrochloride-d5;  Propylamine Hydrochloride-d5;  1-Aminopropane Hydrochloride-d5;  1-Propylammonium Chloride-d5;  Propylammonium Chloride-d5;  n-Propylammonium Chloride-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 2
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 3
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 4
Reactant of Route 4
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 5
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 6
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

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